molecular formula C11H18F2O2 B2807281 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid CAS No. 1380300-79-7

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid

Cat. No.: B2807281
CAS No.: 1380300-79-7
M. Wt: 220.26
InChI Key: ZKMZVAWQLBZBPL-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18F2O2 It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), Potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexane-1-carboxylic acid
  • 4,4-Difluoro-1-(2-methylpropyl)cyclohexane
  • 4,4-Difluoro-1-cyclohexanecarboxylic acid

Uniqueness

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the 2-methylpropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZVAWQLBZBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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